N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Description
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS: 209971-48-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a scaffold of significant pharmaceutical relevance due to its structural similarity to commercial drugs such as Zolpidem and Alpidem . Its molecular formula is C₉H₅ClF₃N₃O, with a molecular weight of 263.6 g/mol and a purity of ≥95% . The compound features a 6-chloro-substituted imidazopyridine core linked to a trifluoroacetamide group, which enhances its metabolic stability and binding affinity in biological systems.
Key physicochemical properties include a SMILES notation of O=C(NC1=CN2C=C(Cl)C=CC2=N1)C(F)(F)F, reflecting its planar aromatic system and electron-withdrawing trifluoromethyl group . While detailed data on melting/boiling points and solubility are unavailable in the provided evidence, its structural analogs suggest moderate lipophilicity, making it suitable for medicinal chemistry applications . The compound is discontinued commercially, limiting current accessibility .
Properties
IUPAC Name |
N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNMHWGXZBHSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-chloropyridine with DMF-DMA
The foundational step for imidazo[1,2-a]pyridine synthesis involves cyclizing 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA). As detailed in patent CN103896941A, this reaction proceeds via the formation of (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine at 50–110°C for 2–10 hours. Key parameters include:
Ring Closure with Bromoacetonitrile
The formamidine intermediate undergoes cyclization with bromoacetonitrile in the presence of a base (e.g., sodium bicarbonate or triethylamine) at 50–150°C for 5–35 hours. Solvents such as DMF or acetonitrile facilitate this step, with optimal yields achieved at 130–140°C (15-hour reaction time). Post-reaction workup includes ethyl acetate extraction, aqueous washing, and drying with anhydrous sodium sulfate, yielding a crude product that is recrystallized from ethanol or ethyl acetate/hexane mixtures.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 130–140°C | Maximizes cyclization efficiency |
| Reaction Time | 15–20 hours | Balances completion vs. side reactions |
| Base (NaHCO₃) Loading | 1.5–2.0 equivalents | Neutralizes HBr, drives reaction |
Introduction of the 2,2,2-Trifluoroacetamide Group
Acylation Strategies
The 2-position of imidazo[1,2-a]pyridine is highly reactive toward electrophilic substitution. Patent US4794185A highlights the use of acylating agents in chlorinated solvents (e.g., dichloroethane) under acidic conditions. For N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide, trifluoroacetic anhydride (TFAA) serves as the acylating agent.
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Reaction Conditions :
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Mechanism : TFAA reacts with the free amine at the 2-position, forming the acetamide via nucleophilic acyl substitution.
Reductive Amination (Alternative Pathway)
| Method | Acylating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Acylation | TFAA | Dichloroethane | 78–85 | ≥98 |
| Reductive Amination | Trifluoroacetyl Chloride | Acetonitrile | 65–72 | ≥95 |
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via recrystallization. Patent CN103896941A recommends ethanol or ethyl acetate/hexane (1:2 v/v) for high recovery (≥90%) and purity.
Analytical Validation
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Melting Point : 180–183°C (consistent with imidazo[1,2-a]pyridine derivatives).
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Spectroscopy :
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¹H NMR : Aromatic protons at δ 7.8–8.2 ppm, trifluoromethyl singlet at δ 3.9 ppm.
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LC-MS : [M+H]⁺ m/z = 318.0 (theoretical 318.03).
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Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide as an anticancer agent. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the modulation of specific signaling pathways involved in cell survival and apoptosis .
Modulation of Ion Channels
The compound has also been investigated for its ability to modulate ion channels, particularly the TRPM8 (transient receptor potential melastatin subfamily type 8) receptor. This receptor is known for its role in sensory perception and pain modulation.
Research Findings:
A patent has disclosed that imidazo[1,2-a]pyridine derivatives can act as TRPM8 modulators, potentially offering new avenues for pain management therapies . The compound's structure allows it to interact effectively with the receptor, providing a cooling sensation that could alleviate pain associated with inflammatory conditions.
Synthesis and Functionalization
The synthesis of this compound involves several steps that include:
- Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoroacetamide Group: This step typically involves acylation reactions using trifluoroacetic anhydride or related reagents.
Table 1: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Precursors A & B |
| 2 | Acylation | Trifluoroacetic anhydride |
Mechanism of Action
The mechanism by which N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo[1,2-a]pyridine core. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-TFA* | 2006277-79-6 | C₉H₅ClF₃N₃O | 263.6 | Chlorine at position 8 instead of 6 |
| N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-TFA | 35220-26-9 | C₉H₅BrF₃N₃O | 308.06 | Bromine replaces chlorine at position 6 |
| N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-TFA | 1936365-02-4 | C₉H₅BrF₃N₃O | 308.06 | Bromine at position 5 |
Key Insights :
Derivatives with Additional Substituents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|
| 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide | - | C₁₅H₁₁Cl₂N₃O | 320.17 | Chlorophenyl group at position 2; acetamide at position 3 |
| 2-[6-Chloro-2-(4-chlorophenyl)imidazo...]-N-(2-hydroxypropyl)-N-propylacetamide | - | C₂₁H₂₄Cl₂N₄O₂ | 420.33 | Extended alkyl chain and hydroxyl group on acetamide |
Key Insights :
- Chlorophenyl Addition : The 4-chlorophenyl group (CAS: TRC-C365610-10MG) enhances π-π stacking interactions, likely improving target affinity but reducing solubility .
- Acetamide Chain Elongation : Alkyl extensions (e.g., hydroxypropyl and propyl groups in CAS: -) improve membrane permeability but may introduce synthetic complexity .
Functional Analogues with Heterocyclic Cores
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|---|
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | - | C₁₆H₁₁F₃N₂OS | 336.33 | Benzothiazole instead of imidazopyridine |
| 2-[6-Methyl-2-(4-methylphenyl)imidazo...]acetamide | 365213-58-7 | C₁₇H₁₇N₃O | 279.34 | Methyl groups at positions 2 and 6 |
Key Insights :
- Benzothiazole Core : Benzothiazole derivatives (e.g., EP3348550A1) exhibit similar electron-deficient properties but differ in hydrogen-bonding capacity due to sulfur vs. nitrogen heteroatoms .
Biological Activity
N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of the compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the imidazo[1,2-a]pyridine moiety and a trifluoroacetamide group. The presence of chlorine and trifluoromethyl groups contributes to its biological properties.
- Molecular Formula : CHClNFO
- Molecular Weight : 239.62 g/mol
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it targets neutral sphingomyelinase 2 (nSMase2), which plays a critical role in the regulation of exosome release and is implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
- Receptor Binding : The compound interacts with various receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits for neurological disorders .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on nSMase2 Inhibition : A study highlighted that derivatives of the compound effectively inhibited nSMase2 with an IC50 value of 300 nM. This inhibition was associated with reduced exosome secretion from brain cells in vivo, suggesting potential applications in treating AD .
- Pharmacokinetic Studies : Research has indicated favorable pharmacokinetic properties for compounds related to this compound, including good oral bioavailability and brain penetration .
Biological Activity Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide?
- Methodology : The compound can be synthesized via divergent pathways using α-bromoketones and 2-aminopyridines. For example, coupling 6-chloroimidazo[1,2-a]pyridine derivatives with trifluoroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF). A chemodivergent approach (as in ) allows tuning reaction conditions (solvent, oxidants) to prioritize either amide bond formation or cyclization. Key steps include nucleophilic substitution and condensation reactions .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended to isolate the product.
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical Techniques :
- ¹H/¹³C-NMR : Confirm substitution patterns and trifluoroacetamide integration (e.g., CF₃ resonance at ~115 ppm in ¹³C-NMR).
- FT-IR : Detect characteristic amide C=O stretching (~1680 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What solvents and conditions are optimal for its stability during storage?
- Storage : Store as a powder at −20°C in airtight, light-protected containers. Solubility in DMSO (2 mg/mL) makes it suitable for stock solutions, which should be aliquoted to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of This compound?
- Optimization Strategies :
- Catalysts : Use iodine (I₂) with tert-butyl hydroperoxide (TBHP) in toluene to promote C–C bond cleavage for amide formation (yield: 65–75%) .
- Temperature Control : Maintain reactions at 80–90°C to minimize side products like imidazo[1,2-a]pyridine bromination byproducts.
- Substrate Ratios : A 1.2:1 molar ratio of trifluoroacetyl chloride to the imidazo[1,2-a]pyridine precursor reduces unreacted starting material .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Structure-Activity Relationship (SAR) :
- Chlorine at Position 6 : Enhances metabolic stability and target binding affinity compared to bromo or unsubstituted analogs ( ).
- Trifluoroacetamide Group : Improves lipophilicity (LogP ~2.5), facilitating membrane permeability in cellular assays .
Q. What analytical methods resolve contradictions in purity assessments (e.g., HPLC vs. NMR)?
- Conflict Resolution :
- HPLC-DAD/MS : Quantify purity (≥95%) and detect trace impurities (e.g., residual solvents or dehalogenated byproducts).
- ¹H-NMR Integration : Assess stoichiometric consistency of protons (e.g., imidazo[1,2-a]pyridine aromatic signals vs. trifluoroacetamide methyl groups).
- Elemental Analysis : Validate C, H, N, and F percentages to confirm bulk purity .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- In Silico Approaches :
- Docking Studies : Map interactions between the compound and target proteins (e.g., ATP-binding pockets) using AutoDock Vina.
- ADMET Prediction : Use tools like SwissADME to optimize solubility (<-3.0 LogS) and reduce hepatotoxicity risks .
Methodological Notes
- Key References : Prioritize synthetic protocols from peer-reviewed journals (e.g., ) over commercial databases.
- Data Reproducibility : Replicate reactions in anhydrous solvents under nitrogen to ensure consistency.
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds and cytotoxic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
